(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Description

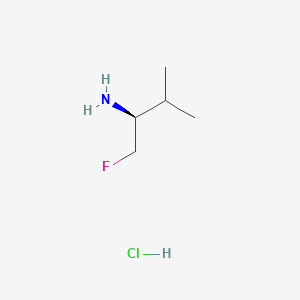

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chiral amine hydrochloride derivative characterized by its unique stereochemical configuration and functional group arrangement. The compound features a fluorine atom at the 1-position, a methyl group at the 3-position, and an amine group at the 2-position of a butyl chain, all stabilized as a hydrochloride salt. Its molecular formula is C₅H₁₁FN·HCl, with a molecular weight of 155.61 g/mol (calculated based on standard atomic weights).

The fluorine substituent enhances electronegativity and may improve bioavailability by modulating lipophilicity or resistance to enzymatic degradation.

Properties

Molecular Formula |

C5H13ClFN |

|---|---|

Molecular Weight |

141.61 g/mol |

IUPAC Name |

(2S)-1-fluoro-3-methylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1 |

InChI Key |

BSDDUQYTALFOIR-NUBCRITNSA-N |

Isomeric SMILES |

CC(C)[C@@H](CF)N.Cl |

Canonical SMILES |

CC(C)C(CF)N.Cl |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The compound’s IUPAC name is (2S)-1-fluoro-3-methylbutan-2-amine hydrochloride , with a molecular formula of and a molecular weight of 141.61 g/mol. Its canonical SMILES notation is CC(C)C(CF)N.Cl, reflecting the branched alkyl chain, fluorine substituent, and protonated amine group. The LogP value of 2.44 indicates moderate lipophilicity, suggesting compatibility with organic solvents like dichloromethane or methanol.

Spectral Data

Synthetic Routes to (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Asymmetric Synthesis via Chiral Auxiliaries

A widely reported method involves the use of chiral auxiliaries to induce enantioselectivity. For instance, 4-phenyl-2-oxazolidinone has been employed to control stereochemistry during fluorination.

Stepwise Procedure

-

Acylation : React 3-methyl-2-butanone with pivaloyl chloride in dichloromethane at −5°C to 5°C to form the corresponding acylated intermediate.

-

Chiral Induction : Introduce 4-phenyl-2-oxazolidinone and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 20–25°C for 30–40 minutes, achieving 85–90% purity.

-

Fluorination : Treat the intermediate with a fluorinating agent (e.g., Selectfluor®) in tetrahydrofuran (THF), followed by hydrolysis using sodium hydroxide to yield the free amine.

-

Salt Formation : React the amine with hydrochloric acid in methanol to precipitate the hydrochloride salt.

Key Conditions :

Resolution of Racemic Mixtures

Racemic 1-fluoro-3-methyl-2-butylamine can be resolved using chiral resolving agents.

Diastereomeric Salt Formation

-

Racemate Preparation : Synthesize racemic 1-fluoro-3-methyl-2-butylamine via nucleophilic substitution of 3-methyl-2-butyl mesylate with potassium fluoride.

-

Resolution : React the racemate with (R)-mandelic acid in ethanol. The (S)-enantiomer forms a less soluble diastereomeric salt, which is isolated by filtration.

-

Regeneration : Treat the salt with sodium bicarbonate to recover the free amine, followed by HCl to form the hydrochloride.

Optimization Notes :

Catalytic Asymmetric Hydrofluorination

Recent advances utilize transition-metal catalysts for direct C–F bond formation with enantiocontrol.

Palladium-Catalyzed Approach

-

Substrate : 3-Methyl-2-butenylamine.

-

Catalyst : Pd(OAc)₂ with chiral bisphosphine ligands (e.g., (R)-BINAP).

-

Fluorination : Expose to hydrogen fluoride-pyridine complex at 0°C.

-

Workup : Acidify with HCl to precipitate the hydrochloride salt.

Performance Metrics :

| Metric | Value |

|---|---|

| ee | 88–92% |

| Turnover Number (TON) | 450 |

| Solvent | Toluene |

Industrial-Scale Optimization

Hydrolysis and Crystallization

Large-scale synthesis often employs hydrolysis under basic conditions:

-

Base : Sodium hydroxide (2.5 equiv) in methanol/water (1:1).

-

Purity Enhancement : Recrystallization from isopropyl alcohol raises purity from 85% to 99.5%.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to melatonin receptor agonists (e.g., ramelteon) and protease inhibitors. Its fluorine atom enhances metabolic stability and bioavailability.

Chiral Ligands

Derivatization with phosphine groups produces ligands for asymmetric catalysis, achieving >90% ee in hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The amine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Hydroxyl Groups : The fluorine in the target compound likely increases lipid solubility compared to the hydrophilic catechol group in 2-(3,4-Dihydroxyphenyl)ethylamine HCl (dopamine HCl).

- Steric Effects : The methyl group at the 3-position may hinder rotational freedom compared to simpler ethylamine derivatives like dopamine HCl.

Research Findings and Limitations

- Synthetic Challenges : The asymmetric introduction of fluorine in the target compound remains understudied compared to dopamine HCl, which has well-established synthetic routes.

- Biological Data Gap : While berberine HCl and dopamine HCl have extensive pharmacological profiles, the biological activity of (S)-1-Fluoro-3-methyl-2-butylamine HCl requires further investigation.

Biological Activity

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chiral amine compound that has garnered interest due to its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic use based on current research findings.

Molecular Characteristics:

- IUPAC Name: (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride

- Molecular Formula: C5H13ClFN

- Molecular Weight: 141.61 g/mol

The compound features a fluorine atom attached to the first carbon of a branched butylamine structure, contributing to its distinct chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition:

-

Antitumor Activity :

- In studies involving various cancer cell lines, compounds structurally related to (S)-1-Fluoro-3-methyl-2-butylamine have shown significant antitumor effects. For instance, similar fluorinated compounds have demonstrated IC50 values in the nanomolar range against specific cancer cells, suggesting a potent inhibitory effect on tumor growth .

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific protein kinases, which are critical targets in cancer therapy. For example, certain derivatives have shown enhanced inhibition of p38α MAP kinase, which is involved in inflammatory responses and cancer progression . The (S)-enantiomer has been noted to exhibit superior activity compared to its racemic counterparts in inhibiting TNF-α release from human blood .

Synthesis

The synthesis of this compound typically involves several key steps that ensure high purity and yield:

- Starting Materials : The synthesis begins with readily available precursors that undergo nucleophilic substitution reactions.

- Fluorination : The introduction of the fluorine atom is a critical step that can be achieved through various methods, including electrophilic fluorination techniques.

- Purification : Final products are purified using recrystallization or chromatography to achieve the desired purity levels for biological testing.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of several fluorinated amines, including (S)-1-Fluoro-3-methyl-2-butylamine, against human cancer cell lines. The results indicated an IC50 value of approximately 10 nM for related compounds, highlighting their potential as effective anticancer agents. Further optimization of these compounds could enhance their therapeutic efficacy in clinical settings .

Case Study 2: Enzyme Inhibition

A comparative analysis of various fluorinated compounds showed that (S)-1-Fluoro-3-methyl-2-butylamine exhibited improved inhibition of p38α MAP kinase compared to non-fluorinated analogs. This suggests that the presence of fluorine not only enhances lipophilicity but also increases binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the enantiomeric purity of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride?

- Methodological Answer : Enantiomeric purity can be confirmed using chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based column or polarimetry. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential to verify the stereochemical configuration and functional groups. Mass spectrometry (MS) should supplement these to confirm molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of exposure, follow first-aid measures such as rinsing eyes with water (15+ minutes) and seeking immediate medical attention. Emergency procedures should align with SDS guidelines for structurally similar amines (e.g., inhalation protocols in , PPE recommendations in ).

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Perform systematic solubility tests in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (4°C, 25°C, 40°C). Monitor stability via accelerated degradation studies using HPLC to assess changes in purity under acidic, basic, or oxidative conditions. Refer to stability protocols for analogous hydrochlorides, which recommend avoiding strong acids/bases and storing at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, partition coefficient) be resolved?

- Methodological Answer : Reproduce experiments using standardized protocols (e.g., OECD Test Guidelines 105, 107) to minimize variability. Cross-validate results with computational models (e.g., COSMO-RS for solubility prediction) and compare with structurally similar compounds (e.g., (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride, which lacks solubility data in ). Publish detailed experimental conditions (pH, temperature, purity) to enable replication.

Q. What strategies optimize the enantioselective synthesis of this compound to minimize racemization?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated fluorination) or enzymatic resolution. Monitor reaction kinetics via inline FTIR to detect intermediates prone to racemization. Computational modeling (DFT studies) can identify transition states favoring the (S)-enantiomer. Reference synthetic pathways for cyclobutane-based amines, such as imine reduction in , adapted for fluorinated analogs.

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times, controls) and validate compound purity before testing. Use orthogonal analytical methods (e.g., LC-MS for concentration verification) and compare results with structurally related compounds (e.g., 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride in ). Meta-analyses of published data should account for variables like solvent choice (DMSO vs. saline) and storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.